molecular formula C10H22Cl2N2 B13322911 (S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride

(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride

Cat. No.: B13322911
M. Wt: 241.20 g/mol
InChI Key: BTABJBOONRUSGT-WWPIYYJJSA-N
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Description

(S)-3-Azaspiro[55]undecan-8-amine dihydrochloride is a spirocyclic amine compound Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
  • 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride

Uniqueness

(S)-3-Azaspiro[5.5]undecan-8-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group at a particular position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.20 g/mol

IUPAC Name

(10S)-3-azaspiro[5.5]undecan-10-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c11-9-2-1-3-10(8-9)4-6-12-7-5-10;;/h9,12H,1-8,11H2;2*1H/t9-;;/m0../s1

InChI Key

BTABJBOONRUSGT-WWPIYYJJSA-N

Isomeric SMILES

C1C[C@@H](CC2(C1)CCNCC2)N.Cl.Cl

Canonical SMILES

C1CC(CC2(C1)CCNCC2)N.Cl.Cl

Origin of Product

United States

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